molecular formula C16H16N2O4 B1649375 DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE CAS No. 65739-40-4

DIETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE

Cat. No.: B1649375
CAS No.: 65739-40-4
M. Wt: 300.31 g/mol
InChI Key: XUYCSFZRYWQKJJ-UHFFFAOYSA-N
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Description

Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate is an organic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected at the 2 and 2’ positions, with diethyl ester groups attached at the 6 and 6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and conversion rates.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridine N-oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.

Major Products:

    Oxidation: Bipyridine N-oxides.

    Reduction: Diethyl [2,2’-bipyridine]-6,6’-diol.

    Substitution: Halogenated bipyridine derivatives.

Comparison with Similar Compounds

  • Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate
  • Diethyl [4,4’-bipyridine]-6,6’-dicarboxylate
  • Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate

Comparison: Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. Compared to its 5,5’- and 4,4’-substituted analogs, the 6,6’-substitution provides distinct steric and electronic properties, making it more suitable for certain catalytic and photochemical applications .

Properties

IUPAC Name

ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCSFZRYWQKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443537
Record name Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65739-40-4
Record name Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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